N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Description
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with a unique structure that includes a benzimidazole core, fluorophenyl, and methylphenyl groups
Properties
Molecular Formula |
C24H23FN4O4S |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide |
InChI |
InChI=1S/C24H23FN4O4S/c1-16-4-9-19(10-5-16)29(34(32,33)20-11-6-17(25)7-12-20)15-23(30)26-18-8-13-21-22(14-18)28(3)24(31)27(21)2/h4-14H,15H2,1-3H3,(H,26,30) |
InChI Key |
WBVRZZLUWVHCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide typically involves multiple steps. One common method includes the reaction of benzimidazole with appropriate methylation reagents such as iodomethane . The industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole core and phenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a dopant in semiconducting materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It acts as a strong electron donor, which makes it useful in various chemical reactions and electronic applications . The pathways involved in its action are related to its ability to donate electrons and participate in redox reactions.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and fluorophenyl-substituted compounds. For example:
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound is also a strong electron donor and is used in similar applications.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Another compound with a similar core structure used in various chemical and biological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
